
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH is a compound primarily used as an antibody-drug conjugate linker. This compound is designed to link cytotoxic drugs, such as Camptothecin, to antibodies like Trastuzumab, forming antibody-drug conjugates. These conjugates are used in targeted cancer therapies, allowing for the precise delivery of cytotoxic agents to cancer cells while minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-Phe-Gly. This sequence is then linked to the cyclopropane moiety through a series of chemical reactions. The final product is obtained by coupling the peptide with the cyclopropane carboxylic acid derivative under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent .
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly antibody-drug conjugates.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. Upon binding to the target cells, the conjugate is internalized, and the cytotoxic drug is released, leading to cell death. The molecular targets and pathways involved include the specific antigens recognized by the antibody and the intracellular pathways activated by the cytotoxic drug .
Comparaison Avec Des Composés Similaires
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-cyclopropane-COOH is unique due to its specific structure and functionality as a linker in antibody-drug conjugates. Similar compounds include:
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH: Another linker used in antibody-drug conjugates with a slightly different structure.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-(s-cyclopropane)-COOH: A variant with a different cyclopropane configuration
These similar compounds share the common feature of being used as linkers in antibody-drug conjugates but differ in their specific chemical structures and properties.
Propriétés
Formule moléculaire |
C31H40N6O10 |
|---|---|
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29?/m0/s1 |
Clé InChI |
SHKYFEZQVRQXHQ-RBQQCVMASA-N |
SMILES isomérique |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canonique |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


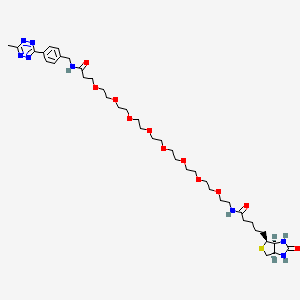
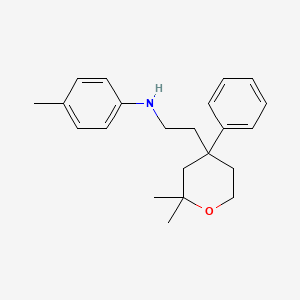

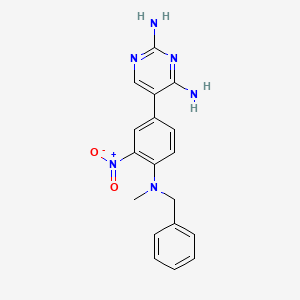
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
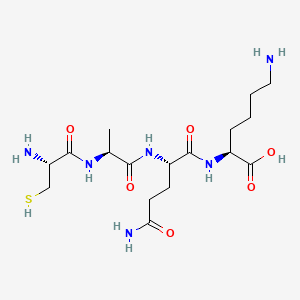
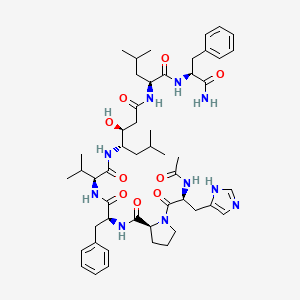
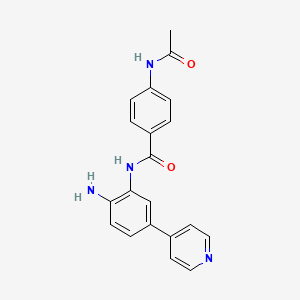
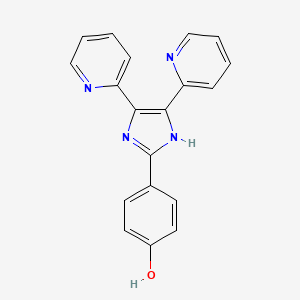
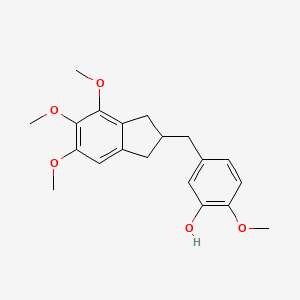
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
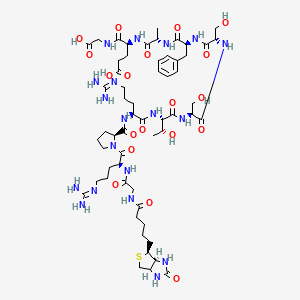
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)

